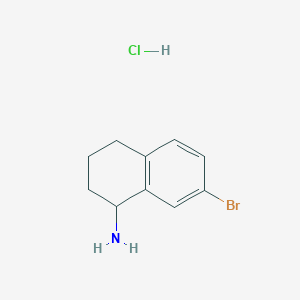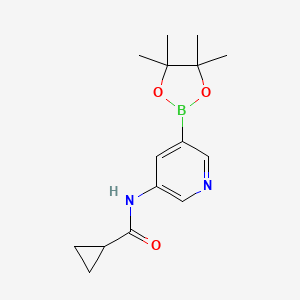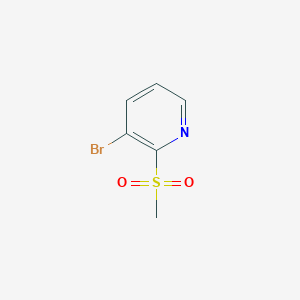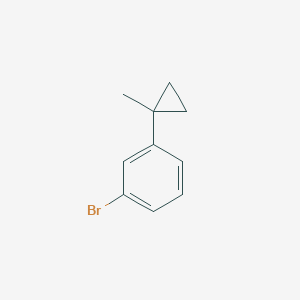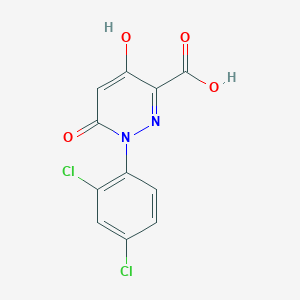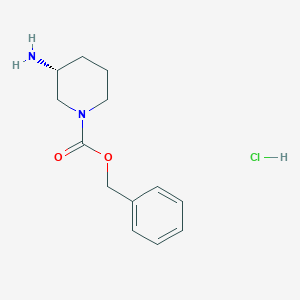
2,4-Dinitrobenzamide
概述
描述
2,4-Dinitrobenzamide is an organic compound with the molecular formula C7H5N3O5. It is characterized by the presence of two nitro groups (-NO2) attached to the benzene ring at the 2 and 4 positions, and an amide group (-CONH2) at the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
作用机制
Target of Action
2,4-Dinitrobenzamide, also known as CB1954, primarily targets DNA in cells . The compound is activated by the enzyme nitroreductase (NTR), which is present in various organisms, including bacteria and mammals .
Mode of Action
The mode of action of this compound involves a series of biochemical transformations. The compound is converted into a cytotoxic hydroxylamine (PR-104H) and amine (PR-104M) metabolites by the enzyme NTR . This conversion leads to the formation of DNA interstrand crosslinks, which can cause cell death . The 4-hydroxylamine derivative of this compound cannot directly crosslink DNA but requires further activation by a non-enzymatic reaction with a thioester, such as acetyl coenzyme A .
Biochemical Pathways
The biochemical pathways affected by this compound involve the reduction of its 4-nitro group to a 4-hydroxylamine by the enzyme NQO1 . This process leads to the formation of DNA interstrand crosslinks, which can cause cell death . The this compound pathway uses novel oxygenases for oxidative denitration and subsequent ring-fission .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound has been found to have good tissue penetration in mice, with elimination half-life values of 1.4–2 hours in mice and 2.5–4 hours in dogs . The bioavailability of this compound was found to be 85% and 40% for the intraperitoneal route in mice and the oral route in dogs, respectively .
Result of Action
The result of this compound’s action is the induction of cell death. This is achieved through the formation of DNA interstrand crosslinks, which disrupt the normal functioning of the DNA, leading to cell death . This effect is seen in both proliferating and quiescent cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s degradation and dissipation in the environment are influenced by its low vapor pressure . Additionally, the compound’s effectiveness can be influenced by the presence of certain enzymes in the environment, such as NTR, which can activate the compound . Furthermore, the compound’s action can be influenced by the level of oxygen in the environment, as the compound is selectively reduced in hypoxic cells .
生化分析
Biochemical Properties
2,4-Dinitrobenzamide is known to interact with a variety of enzymes and proteins. For instance, it has been reported that this compound can be activated by the enzyme NAD(P)H Quinone Oxidoreductase 2 (NQO2) in human cells . This activation process involves the reduction of this compound to a potent bifunctional alkylating agent .
Cellular Effects
The effects of this compound on cells are quite significant. It has been found that the reduction of this compound by NQO2 leads to a large increase in cytotoxicity towards human tumor cell lines . This suggests that this compound could potentially be used as an antitumor prodrug .
Molecular Mechanism
The molecular mechanism of this compound involves its activation by the enzyme NQO2. This enzyme reduces this compound to a potent bifunctional alkylating agent, which can then interact with DNA and other biomolecules . This interaction can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been reported that there is a large increase in the cytotoxicity of this compound towards human tumor cell lines when it is reduced by NQO2 . This suggests that the effects of this compound may become more pronounced over time.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is known to be reduced by the enzyme NQO2, which is part of the NAD(P)H quinone oxidoreductase family . This reduction process is a key step in the activation of this compound.
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzamide can be synthesized through the nitration of benzamide. The process involves the following steps:
Nitration of Benzamide: Benzamide is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to avoid over-nitration. The nitration results in the formation of this compound.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or water, to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions: 2,4-Dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro groups can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Major Products Formed:
Reduction: 2,4-Diaminobenzamide.
Substitution: Depending on the nucleophile, products such as 2,4-dihydroxybenzamide or 2,4-dialkoxybenzamide can be formed.
科学研究应用
2,4-Dinitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds. For example, it is a key intermediate in the synthesis of certain anticancer prodrugs.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions. It serves as a model compound for understanding the behavior of nitroaromatic compounds in biological systems.
Industrial Applications: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its reactivity makes it a valuable intermediate in various chemical processes.
相似化合物的比较
2,4-Dinitrophenylhydrazine: Similar in structure but contains a hydrazine group instead of an amide group.
2,4-Dinitroaniline: Contains an amino group instead of an amide group.
2,4-Dinitrobenzoic Acid: Contains a carboxylic acid group instead of an amide group.
Uniqueness of 2,4-Dinitrobenzamide: this compound is unique due to its specific combination of nitro and amide groups, which confer distinct reactivity and biological activity. Its ability to undergo selective reduction and substitution reactions makes it a versatile compound in synthetic and medicinal chemistry.
属性
IUPAC Name |
2,4-dinitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O5/c8-7(11)5-2-1-4(9(12)13)3-6(5)10(14)15/h1-3H,(H2,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTESHVANCFLTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395684 | |
| Record name | 2,4-dinitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13296-87-2 | |
| Record name | 2,4-dinitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



